4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to specific receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide
- 2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 1,2,3-triazole derivatives
Uniqueness
This compound is unique due to its combination of a triazole ring and a pyridine ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-25-15-11-16(23)21(13-5-3-2-4-6-13)12-14(15)17(24)18-9-10-22-19-7-8-20-22/h2-8,11-12H,9-10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLEOZWWKOVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCCN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.